An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Trityl Valsartan Sodium Salt
An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Trityl Valsartan Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan, an angiotensin II receptor blocker (ARB), is a widely prescribed medication for the management of hypertension and heart failure.[1] Its synthesis involves a multi-step process wherein various intermediates are formed and subsequently modified to yield the final active pharmaceutical ingredient (API). Among these, Trityl Valsartan serves as a crucial protected intermediate. The trityl (triphenylmethyl) group is a bulky protecting group employed to mask the tetrazole ring's acidic proton, thereby preventing unwanted side reactions during the synthesis. This guide provides a comprehensive technical overview of the sodium salt of Trityl Valsartan, a form often encountered during the purification and isolation stages of Valsartan's manufacturing process. We will delve into its chemical structure, molecular weight, and the analytical techniques pivotal for its characterization.
Chemical Structure and Molecular Properties
Trityl Valsartan Sodium Salt is the sodium salt of (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid. The introduction of the trityl group on the tetrazole ring and the formation of the sodium salt at the carboxylic acid moiety are key structural features.
Chemical Structure:
Caption: Chemical Structure of Trityl Valsartan Sodium Salt
Molecular Formula and Weight:
The molecular and physical properties of Trityl Valsartan and its sodium salt are summarized in the table below.
| Property | Trityl Valsartan | Trityl Valsartan Sodium Salt |
| Molecular Formula | C43H43N5O3 | C43H42N5NaO3 |
| Molecular Weight | 677.84 g/mol [2] | 699.83 g/mol |
| CAS Number | 783369-52-8[2] | 943019-63-4 |
| Appearance | White to off-white solid | Off-white solid |
| Solubility | Soluble in organic solvents like methanol and acetone.[3] | Expected to have increased solubility in polar solvents compared to the free acid. |
Synthesis of Trityl Valsartan Sodium Salt
The synthesis of Trityl Valsartan Sodium Salt is a two-step process that begins with the synthesis of Trityl Valsartan, followed by its conversion to the sodium salt.
Step 1: Synthesis of Trityl Valsartan
Trityl Valsartan is typically synthesized via the N-alkylation of a protected L-valine derivative with a trityl-protected bromomethylbiphenyltetrazole intermediate, followed by acylation. The following is a representative synthetic protocol based on established literature procedures.[4][5]
Experimental Protocol:
-
N-Alkylation: In a reaction vessel, (S)-methyl 2-amino-3-methylbutanoate (L-valine methyl ester) is reacted with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole in a suitable organic solvent such as dichloromethane or N,N-dimethylformamide (DMF), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-alkylated intermediate.
-
Acylation: The crude intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath. Triethylamine and valeryl chloride are then added sequentially. The reaction is stirred at room temperature until the acylation is complete (monitored by TLC).
-
Final Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried, and the solvent is evaporated. The resulting crude Trityl Valsartan can be purified by column chromatography on silica gel.
Caption: Synthesis workflow for Trityl Valsartan.
Step 2: Formation of Trityl Valsartan Sodium Salt
The conversion of the carboxylic acid (Trityl Valsartan) to its sodium salt is a standard acid-base reaction.
Experimental Protocol:
-
Dissolution: Dissolve the purified Trityl Valsartan in a suitable organic solvent such as methanol or ethanol.
-
Salt Formation: To this solution, add one molar equivalent of a sodium base, such as sodium hydroxide or sodium methoxide, dissolved in the same solvent. The addition should be done dropwise while stirring.
-
Isolation: The Trityl Valsartan Sodium Salt may precipitate out of the solution upon formation. If not, the solvent can be removed under reduced pressure to yield the solid sodium salt. The product should be dried under vacuum to remove any residual solvent.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structure of Trityl Valsartan Sodium Salt.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of Trityl Valsartan Sodium Salt and for monitoring the progress of the synthesis.
Typical HPLC Method Parameters:
A reverse-phase HPLC method is generally suitable for the analysis of Valsartan and its intermediates.[6][7][8]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
The retention time of Trityl Valsartan Sodium Salt will be influenced by its polarity. Due to the presence of the highly nonpolar trityl group, it is expected to be significantly retained on a C18 column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of Trityl Valsartan Sodium Salt.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Multiple signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the biphenyl and trityl groups.
-
Valine Protons: Characteristic signals for the valine moiety, including the alpha-proton, beta-proton, and the two diastereotopic methyl groups.
-
Pentyl Protons: Signals corresponding to the methylene and methyl protons of the pentanoyl group.
-
Methylene Bridge Protons: A signal for the benzylic methylene protons connecting the biphenyl system to the nitrogen of the valine moiety.
-
Absence of Carboxylic Acid Proton: A key diagnostic feature for the formation of the sodium salt is the disappearance of the broad singlet corresponding to the carboxylic acid proton, which is typically observed downfield (around 10-12 ppm) in the spectrum of the free acid.[10]
Expected ¹³C NMR Spectral Features:
The carbon-13 NMR spectrum provides complementary structural information.
-
Carbonyl Carbons: Signals for the amide and carboxylate carbons. The carboxylate carbon signal is expected to be shifted compared to the carboxylic acid carbon.[11]
-
Aromatic Carbons: A series of signals in the aromatic region for the biphenyl and trityl carbons.
-
Aliphatic Carbons: Signals corresponding to the carbons of the valine and pentanoyl moieties.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain further structural information through fragmentation patterns.
Expected Mass Spectrum:
For Trityl Valsartan Sodium Salt, electrospray ionization (ESI) is a suitable technique.
-
In the positive ion mode, one would expect to observe the sodiated molecule of the free acid, [M+Na]⁺, where M is Trityl Valsartan. It is also possible to observe the protonated molecule [M+H]⁺.
-
The presence of sodium salts in the sample can sometimes lead to the formation of various adducts, which can complicate the spectrum.[12] In some cases, the analysis of organic salts by mass spectrometry is facilitated by converting them back to their free acid form prior to analysis.[13]
Caption: Analytical workflow for the characterization of Trityl Valsartan Sodium Salt.
Conclusion
Trityl Valsartan Sodium Salt is a key intermediate in the synthesis of Valsartan. Its chemical structure is characterized by the presence of a bulky trityl protecting group on the tetrazole ring and a sodium salt at the carboxylic acid functionality. A thorough understanding of its synthesis and analytical characterization is paramount for process optimization and quality control in the manufacturing of Valsartan. The analytical techniques of HPLC, NMR, and mass spectrometry, when used in concert, provide a comprehensive profile of this important pharmaceutical intermediate, ensuring its identity, purity, and structural integrity.
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